

Application Notes and Protocols for LY2365109 Hydrochloride In Vivo Studies

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Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B608712

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Abstract

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), with a reported IC₅₀ of 15.8 nM for glycine uptake in cells overexpressing human GlyT1a.[1] By blocking the reuptake of glycine, LY2365109 increases its synaptic availability, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function. This mechanism of action has led to its investigation in central nervous system disorders, particularly those associated with hypoglutamatergic function.[2][3] In vivo studies have demonstrated that **LY2365109 hydrochloride** elevates glycine levels in the cerebrospinal fluid (CSF) and exhibits anticonvulsant properties.[1][4] At higher doses, it has been observed to induce locomotor and respiratory side effects.[5] These application notes provide a summary of key in vivo data and detailed protocols for preclinical evaluation of **LY2365109 hydrochloride**.

Data Presentation

The following tables summarize the available quantitative data for **LY2365109 hydrochloride** from in vivo and in vitro studies.

Table 1: In Vitro and In Vivo Activity of **LY2365109 Hydrochloride**

Parameter	Species/System	Value/Description	Reference(s)
IC50 (GlyT1a)	Human (recombinant)	15.8 nM	[1]
IC50 (GlyT2)	Human (recombinant)	>30,000 nM	[5]
In Vivo Efficacy	Rat	Dose-dependent elevation of CSF glycine (0.3-30 mg/kg, p.o.)	[1]
Mouse	Increases seizure thresholds	[1]	
Mouse	Prevents maximal electroshock-induced acute seizures (10 and 30 mg/kg)		
Rat	Decreases seizures in a chronic epilepsy model (10 mg/kg)		
Adverse Effects	Rat	10 mg/kg induces locomotor hyperactivity, impaired gait, compulsive walking, and labored breathing.	

Table 2: Pharmacokinetic Parameters of **LY2365109 Hydrochloride**

Parameter	Species	Administration Route	Dose	Cmax	Tmax	Half-life (t1/2)	Bioavailability	Reference(s)
Data Not Available	-	-	-	-	-	-	-	-

No publicly available pharmacokinetic data (Cmax, Tmax, half-life, bioavailability) for **LY2365109 hydrochloride** in rodents was identified in the searched literature.

Experimental Protocols

Maximal Electroshock (MES) Seizure Model in Mice

This protocol is adapted from standard procedures for assessing anticonvulsant activity.^[6]

Objective: To determine the efficacy of **LY2365109 hydrochloride** in a model of generalized tonic-clonic seizures.

Materials:

- Male CF-1 or C57BL/6 mice
- **LY2365109 hydrochloride**
- Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
- Electroshock device with corneal electrodes
- 0.5% tetracaine hydrochloride solution
- 0.9% saline solution

Procedure:

- **Animal Acclimation:** Acclimate mice to the housing facility for at least one week prior to the experiment.
- **Drug Administration:** Administer **LY2365109 hydrochloride** or vehicle via the desired route (e.g., intraperitoneal or oral). Doses of 10 and 30 mg/kg have been shown to be effective.
- **Pre-treatment Time:** Allow for a pre-treatment period based on the expected time to peak effect of the compound.
- **Anesthesia and Electrode Placement:** Anesthetize the corneas of the mice with a drop of 0.5% tetracaine hydrochloride. Apply corneal electrodes moistened with 0.9% saline.
- **Induction of Seizure:** Deliver a 60 Hz alternating current (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.
- **Observation:** Observe the mice for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered protection.
- **Data Analysis:** The primary endpoint is the percentage of animals protected from the tonic hindlimb extension at each dose. An ED50 (the dose that protects 50% of the animals) can be calculated if a range of doses is tested.

In Vivo Microdialysis for CSF Glycine Measurement in Rats

This protocol is based on general in vivo microdialysis procedures for neurotransmitter sampling.

Objective: To measure the effect of **LY2365109 hydrochloride** on extracellular glycine levels in the cerebrospinal fluid (CSF).

Materials:

- Male Sprague-Dawley rats (250-300 g)
- **LY2365109 hydrochloride**

- Vehicle
- Stereotaxic apparatus
- Microdialysis probes and guide cannulae
- Perfusion pump
- Artificial cerebrospinal fluid (aCSF)
- Fraction collector
- HPLC system for glycine analysis

Procedure:

- Surgical Implantation of Guide Cannula:
 - Anesthetize the rat and place it in the stereotaxic frame.
 - Surgically implant a guide cannula into the desired brain region for CSF sampling (e.g., cisterna magna).
 - Secure the cannula with dental cement.
 - Allow the animal to recover for several days.
- Microdialysis Experiment:
 - On the day of the experiment, insert the microdialysis probe through the guide cannula.
 - Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
 - Collect baseline dialysate samples for a defined period (e.g., 1-2 hours).
 - Administer **LY2365109 hydrochloride** (doses ranging from 0.3 to 30 mg/kg, p.o.) or vehicle.^[1]

- Continue to collect dialysate samples at regular intervals for several hours post-administration.
- Sample Analysis:
 - Analyze the glycine concentration in the dialysate samples using a suitable analytical method, such as HPLC with fluorescence or mass spectrometry detection.
- Data Analysis:
 - Express the post-treatment glycine levels as a percentage of the baseline levels for each animal.
 - Compare the glycine levels between the drug-treated and vehicle-treated groups.

Open-Field Test for Locomotor Activity Assessment in Rodents

This protocol is a standard method for evaluating general locomotor activity and exploratory behavior.^[1]

Objective: To quantify the effects of **LY2365109 hydrochloride** on locomotor activity.

Materials:

- Rats or mice
- **LY2365109 hydrochloride**
- Vehicle
- Open-field apparatus (a square arena with walls, often equipped with automated tracking software)

Procedure:

- Acclimation: Habituate the animals to the testing room for at least 30 minutes before the test.

- Drug Administration: Administer **LY2365109 hydrochloride** (e.g., 10 mg/kg in rats) or vehicle.
- Testing:
 - At the expected time of peak drug effect, place the animal in the center of the open-field arena.
 - Allow the animal to explore the arena for a set period (e.g., 15-30 minutes).
 - Record the animal's activity using an automated tracking system or by manual scoring.
- Data Analysis:
 - Analyze parameters such as:
 - Total distance traveled
 - Time spent in the center versus the periphery of the arena
 - Rearing frequency (vertical activity)
 - Stereotypic counts (repetitive movements)
 - Compare the data between the drug-treated and vehicle-treated groups.

Assessment of Respiratory Function in Rodents

This protocol describes a general method for in vivo respiratory function assessment using whole-body plethysmography.

Objective: To assess the potential respiratory effects of **LY2365109 hydrochloride**.

Materials:

- Rats or mice
- **LY2365109 hydrochloride**

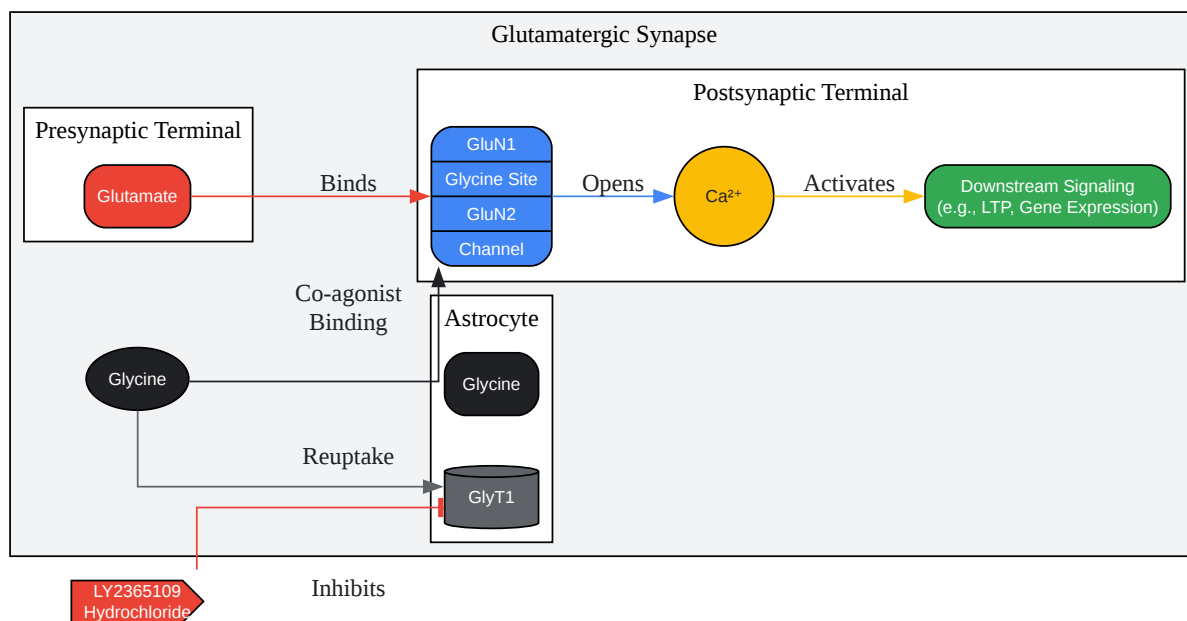
- Vehicle
- Whole-body plethysmography system

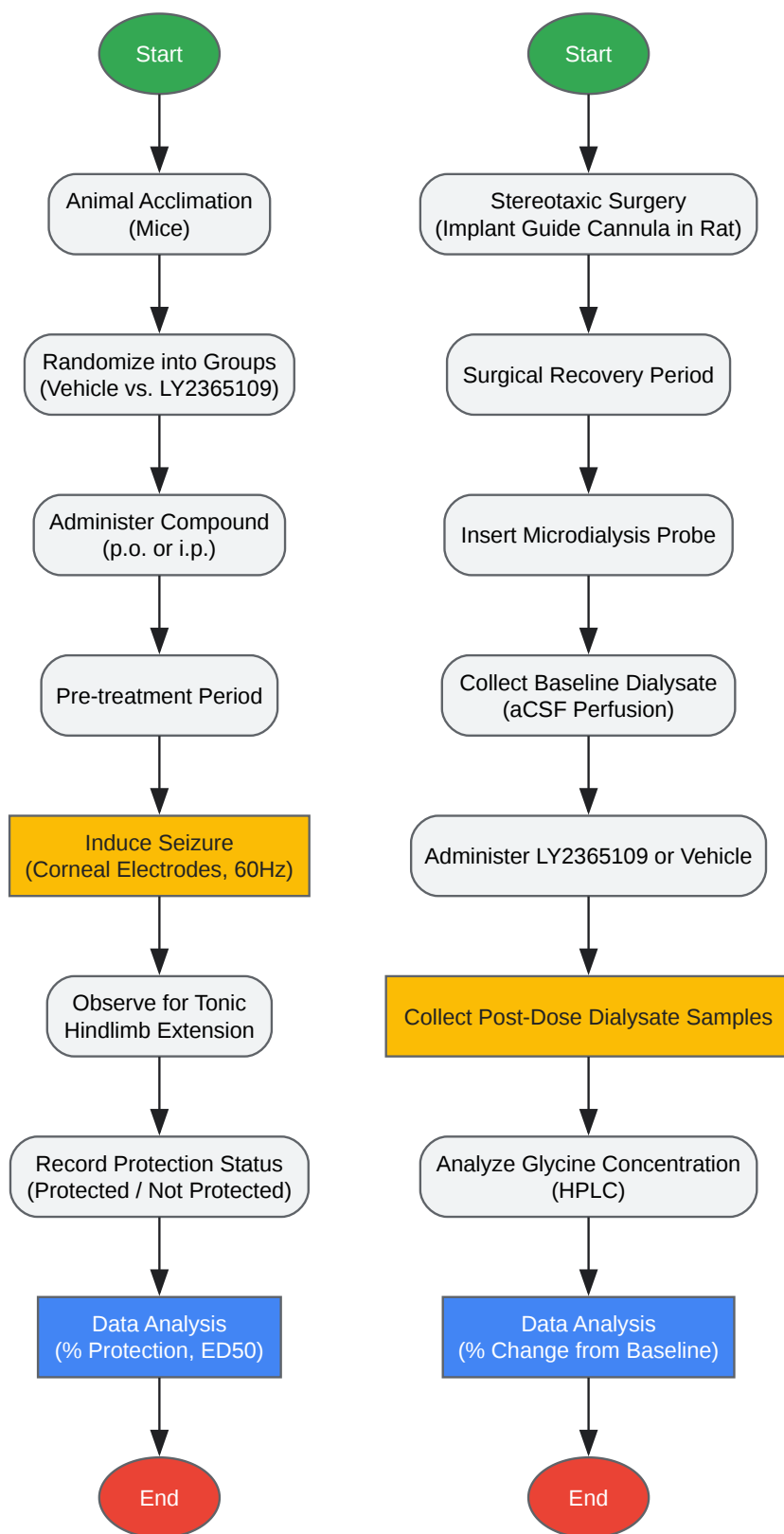
Procedure:

- Acclimation: Place the unrestrained animal in the plethysmography chamber and allow it to acclimate until a stable breathing pattern is observed.
- Baseline Measurement: Record baseline respiratory parameters, such as respiratory rate, tidal volume, and minute ventilation.
- Drug Administration: Administer **LY2365109 hydrochloride** or vehicle.
- Post-Dose Monitoring: Return the animal to the chamber and continuously record respiratory parameters for a defined period.
- Data Analysis:
 - Analyze the changes in respiratory parameters from baseline following drug administration.
 - Compare the effects between the drug-treated and vehicle-treated groups.

Visualizations

Signaling Pathway





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